![molecular formula C14H11NO2 B14314796 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione CAS No. 111836-50-1](/img/structure/B14314796.png)
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is a heterocyclic compound that features a fused indole and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylindole with suitable reagents to form the desired fused ring system. For instance, the use of N-bromosuccinimide in aqueous t-butyl alcohol can facilitate the formation of 3,3-dibromo-1,3-dihydroindol-2-ones, which are useful precursors for further cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The aromatic nature of the compound allows for substitution reactions, where different substituents can be introduced onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings.
Aplicaciones Científicas De Investigación
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific chemical properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylpyrido[1,2-a]indole-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylindole: Shares the indole core but lacks the fused pyridine ring.
Pyrido[1,2-a]indole: Similar fused ring system but without the dimethyl substitution.
Indole-1,4-dione: Contains the indole and dione functionalities but lacks the pyridine ring.
Uniqueness
2,3-Dimethylpyrido[1,2-a]indole-1,4-dione is unique due to its specific fused ring system and the presence of both indole and pyridine rings with dimethyl substitution. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Número CAS |
111836-50-1 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
2,3-dimethylpyrido[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C14H11NO2/c1-8-9(2)14(17)12-11(13(8)16)7-10-5-3-4-6-15(10)12/h3-7H,1-2H3 |
Clave InChI |
SSXDJMSSVBOSAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C=C3N2C=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
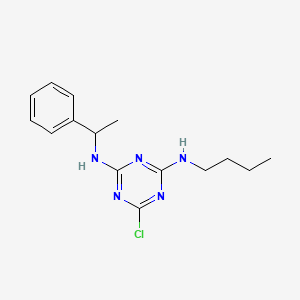

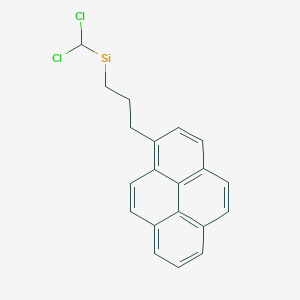

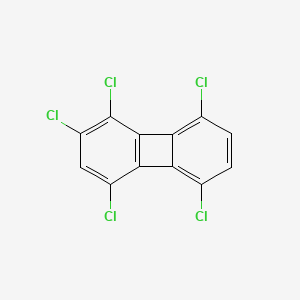
![4-(Chloromethyl)-2-[2-(hexylsulfanyl)ethyl]-2-methyl-1,3-dioxolane](/img/structure/B14314750.png)
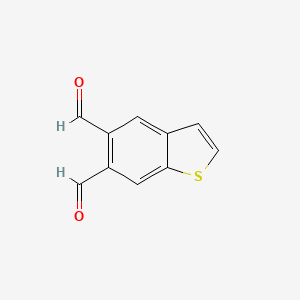


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
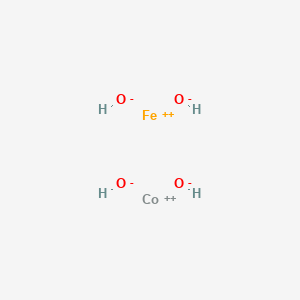
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
